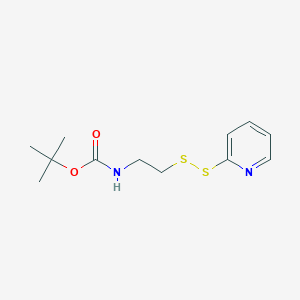

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGLXWZKQNQDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Introduction

tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a valuable heterobifunctional crosslinking reagent extensively utilized in chemical biology and drug development. Its structure incorporates two key functionalities: a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected under mild acidic conditions to reveal a primary amine, and a pyridyl disulfide group, which serves as a highly selective thiol-reactive handle.[1] This dual reactivity makes it an ideal reagent for conjugating molecules to cysteine residues in proteins or peptides in a reversible manner, as the resulting disulfide bond can be cleaved by reducing agents. This guide provides an in-depth examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound (1 ) is most logically approached via a thiol-disulfide exchange reaction. This strategy identifies two key precursors: a Boc-protected cysteamine, tert-butyl (2-mercaptoethyl)carbamate (2 ), and an activating pyridyl disulfide reagent, 2,2'-dipyridyl disulfide (3 ). The core of the synthesis involves the nucleophilic attack of the thiol group in 2 on the disulfide bond of 3 .

References

The Pyridyldisulfanyl Reaction with Thiols: A Technical Guide to the Core Mechanism and Applications

Introduction: The Unique Reactivity of Pyridyldisulfanyl for Thiol Modification

In the landscape of bioconjugation and drug delivery, the precise and selective modification of biomolecules is paramount. Among the various functional groups targeted for such modifications, the thiol group of cysteine residues stands out due to its relatively low abundance and high nucleophilicity. The pyridyldisulfanyl group has emerged as a highly effective thiol-reactive moiety, enabling the formation of cleavable disulfide bonds under mild physiological conditions.[1] This technical guide provides an in-depth exploration of the core mechanism governing the reaction between pyridyldisulfanyl compounds and thiols, discusses the critical factors influencing this reaction, and presents practical experimental protocols and applications for researchers, scientists, and drug development professionals. The inherent reactivity and selectivity of the pyridyldisulfanyl group have positioned it as an invaluable tool in the construction of stimuli-responsive materials, antibody-drug conjugates (ADCs), and various bioconjugates.[2][3]

Part 1: The Core Mechanism of Thiol-Disulfide Exchange

The reaction between a pyridyldisulfanyl-containing molecule and a thiol proceeds via a well-established mechanism known as thiol-disulfide exchange.[4] This reaction is fundamentally a nucleophilic substitution at a sulfur atom (an SN2-type reaction), where the attacking nucleophile is a thiolate anion (RS⁻).[5][6]

The overall reaction can be depicted as follows:

R¹-S-S-Py + R²-SH ⇌ R¹-S-S-R² + Py-SH

Where:

-

R¹-S-S-Py is the pyridyldisulfanyl-containing molecule.

-

R²-SH is the thiol-containing molecule (e.g., a cysteine residue in a protein).

-

R¹-S-S-R² is the newly formed mixed disulfide.

-

Py-SH is the released leaving group, pyridine-2-thione.

The reaction is initiated by the deprotonation of the incoming thiol (R²-SH) to form the much more nucleophilic thiolate anion (R²-S⁻).[7] This thiolate then attacks one of the sulfur atoms of the pyridyldisulfanyl bond. The reaction proceeds through a transient, linear transition state where the attacking sulfur, the central sulfur, and the leaving sulfur are aligned.[7] The pyridyl group is an excellent leaving group because the resulting pyridine-2-thione is stabilized by tautomerization to the more stable pyridinethione form. This departure of a stable leaving group provides a thermodynamic driving force for the reaction.

Figure 1: Mechanism of the pyridyldisulfanyl reaction with a thiol, proceeding through a transient SN2 transition state.

A key feature of this reaction is the release of pyridine-2-thione, which has a distinct UV absorbance maximum around 343 nm. This property allows for the real-time spectrophotometric monitoring of the reaction progress, providing a convenient method to quantify the extent of thiol modification.[8]

Part 2: Critical Factors Influencing the Reaction

The efficiency and rate of the pyridyldisulfanyl-thiol reaction are significantly influenced by several experimental parameters. Understanding and controlling these factors are crucial for achieving desired outcomes in bioconjugation and material synthesis.

pH

The pH of the reaction medium is arguably the most critical factor. The reactive species is the thiolate anion (RS⁻), and its concentration is directly dependent on the pH and the pKa of the thiol.[5][9] The Henderson-Hasselbalch equation dictates the equilibrium between the thiol and thiolate forms. As the pH increases above the thiol's pKa, the concentration of the highly nucleophilic thiolate increases, leading to a faster reaction rate.[9] However, at very high pH values, other side reactions, such as disulfide bond scrambling or hydrolysis of other functional groups, may become more prevalent. For most biological applications involving proteins, a pH range of 7.0 to 8.5 is generally optimal, balancing a sufficient thiolate concentration with protein stability.

pKa of the Thiol

The acidity of the thiol, represented by its pKa value, directly impacts the concentration of the reactive thiolate at a given pH. Thiols with lower pKa values will have a higher proportion of the thiolate form at a given pH, thus reacting faster.[10] The local microenvironment of a cysteine residue within a protein can significantly influence its pKa. For instance, the presence of nearby positively charged amino acid residues can lower the pKa of a cysteine, thereby increasing its reactivity.[9]

Steric Hindrance

As with any SN2 reaction, steric hindrance around the reacting thiol and the disulfide bond can impede the reaction rate.[7] Bulky substituents near the cysteine residue or on the pyridyldisulfanyl reagent can slow down the nucleophilic attack. This factor is particularly important when targeting specific cysteine residues in folded proteins, where accessibility to the thiol group is a key determinant of reactivity.

Temperature

Like most chemical reactions, the rate of thiol-disulfide exchange increases with temperature, following the Arrhenius equation.[9] However, for applications involving biological molecules such as proteins, the temperature must be carefully controlled to avoid denaturation. Reactions are typically carried out at room temperature or below to maintain the structural integrity and biological activity of the protein.

Table 1: Summary of Factors Influencing the Pyridyldisulfanyl-Thiol Reaction

| Factor | Effect on Reaction Rate | Rationale |

| Increasing pH | Increases | Increases the concentration of the highly nucleophilic thiolate anion.[5][9] |

| Lower Thiol pKa | Increases | A higher proportion of the thiol exists as the reactive thiolate at a given pH.[10] |

| Steric Hindrance | Decreases | Impedes the approach of the nucleophilic thiolate to the disulfide bond.[7] |

| Increasing Temperature | Increases | Provides more kinetic energy for the molecules to overcome the activation energy barrier.[9] |

Part 3: Experimental Protocol for Monitoring the Reaction

The release of pyridine-2-thione provides a convenient and widely used method for monitoring the progress of the reaction spectrophotometrically. This protocol is analogous to the well-known Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11][12]

Materials

-

Pyridyldisulfanyl-functionalized molecule (e.g., 2,2'-dipyridyl disulfide)

-

Thiol-containing sample (e.g., cysteine, glutathione, or a protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4

-

UV-Vis Spectrophotometer

-

Cuvettes

Step-by-Step Methodology

-

Prepare a stock solution of the pyridyldisulfanyl reagent. Dissolve the pyridyldisulfanyl compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).

-

Prepare the thiol sample solution. Dissolve the thiol-containing molecule in the reaction buffer at a known concentration. For proteins, ensure the buffer conditions maintain protein stability.

-

Set up the reaction. In a cuvette, add the reaction buffer and the thiol sample to a final volume of, for example, 1 mL. Place the cuvette in the spectrophotometer and record a baseline absorbance at 343 nm.

-

Initiate the reaction. Add a small volume of the pyridyldisulfanyl stock solution to the cuvette to start the reaction. A molar excess of the pyridyldisulfanyl reagent is typically used to drive the reaction to completion.

-

Monitor the reaction. Record the absorbance at 343 nm over time until the reading stabilizes, indicating the completion of the reaction.

-

Calculate the thiol concentration. The concentration of the released pyridine-2-thione, and thus the concentration of the reacted thiol, can be calculated using the Beer-Lambert law (A = εcl), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (approximately 8080 M⁻¹cm⁻¹ at pH 7.4), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Figure 2: Workflow for the spectrophotometric monitoring of the pyridyldisulfanyl-thiol reaction.

Part 4: Applications in Research and Drug Development

The unique characteristics of the pyridyldisulfanyl-thiol reaction have led to its widespread adoption in various fields, particularly in the development of advanced therapeutics and research tools.

Bioconjugation and Protein Modification

Pyridyldisulfanyl reagents are extensively used for the site-specific modification of proteins and peptides containing cysteine residues.[1] This allows for the attachment of a wide range of moieties, including fluorescent dyes, polyethylene glycol (PEG) chains, and small molecule drugs.[3][13] The resulting disulfide linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells, making it an ideal linker for drug delivery applications.[3]

Redox-Responsive Drug Delivery Systems

The susceptibility of the disulfide bond to cleavage by intracellular reducing agents, most notably glutathione (GSH), is a cornerstone of redox-responsive drug delivery.[2] The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range).[3] This differential provides a mechanism for the targeted release of therapeutic agents from drug carriers, such as nanoparticles or antibody-drug conjugates, once they are internalized by cancer cells, which often have even higher GSH levels.[2]

Synthesis of Cyclic Peptides and Polymers

The pyridyldisulfanyl reaction chemistry has been successfully employed in the synthesis of redox-responsive cyclic peptide-polymer conjugates.[14] These materials can undergo a transition from non-assembling unimers to self-assembled supramolecular structures upon reduction of the disulfide linker, offering potential applications in controlled release and biomaterials.

Thiol Protecting Groups

The pyridyldisulfanyl moiety can also serve as a protecting group for thiols during chemical synthesis.[15][16][17] The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, is a useful protecting group for the amino and hydroxyl groups in peptide synthesis that can be selectively removed under mild conditions.[16]

Conclusion

The pyridyldisulfanyl reaction with thiols is a robust and versatile chemical transformation that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its mechanism, based on a rapid and selective thiol-disulfide exchange, is well-understood and can be precisely controlled by manipulating reaction conditions such as pH. The convenient spectrophotometric monitoring of the reaction, coupled with the formation of a bioreducible disulfide bond, provides a powerful platform for the design and synthesis of sophisticated, stimuli-responsive systems. As the demand for targeted therapeutics and advanced biomaterials continues to grow, the applications of pyridyldisulfanyl chemistry are poised to expand even further, enabling new innovations in medicine and biotechnology.

References

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

-

Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences. [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

-

Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Review of Biochemistry. [Link]

-

Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. [Link]

-

Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. [Link]

-

Thiol-disulfide exchange. (a) Functionalizing compounds with a pyridydithiol group... ResearchGate. [Link]

-

Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ACS Macro Letters. [Link]

-

Rate constants and equilibrium constants for thiol-disulfide interchange reactions involving oxidized glutathione. Journal of the American Chemical Society. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. BMG LABTECH. [Link]

-

3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research. [Link]

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. ResearchGate. [Link]

-

Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine. Analytical Biochemistry. [Link]

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. [Link]

-

Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

-

Protecting group. Wikipedia. [Link]

-

The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Preliminary communication. ResearchGate. [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica. [Link]

-

Reactions of thiols and sulfides. YouTube. [Link]

-

Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. PubMed. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Journal of Peptide Science. [Link]

-

Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Chemosensors. [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. ResearchGate. [Link]

-

Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4′-dithiodipyridine. Analytical and Bioanalytical Chemistry. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]

-

Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences. [Link]

-

Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. ResearchGate. [Link]

-

Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed. [Link]

-

Ellman's reagent. Wikipedia. [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Gels. [Link]

-

Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Journal of the American Chemical Society. [Link]

-

Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. mdpi.com [mdpi.com]

- 13. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protective Groups [organic-chemistry.org]

- 16. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate: Properties, Handling, and Applications

This document provides a comprehensive technical overview of Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate, a critical bifunctional linker for researchers and professionals in drug development, biochemistry, and materials science. We will delve into its core physical and chemical properties, mechanisms of action, and field-proven protocols to ensure its effective and safe utilization in the laboratory.

Introduction and Core Functionality

This compound (CAS: 535943-48-7) is a heterobifunctional crosslinker designed for advanced bioconjugation applications.[1] Its utility stems from two strategically placed, orthogonally reactive functional groups:

-

Pyridyl Disulfide Group: This moiety serves as a highly specific, thiol-reactive handle. It readily undergoes thiol-disulfide exchange reactions, primarily with cysteine residues on proteins and peptides, forming a stable yet reversible disulfide bond.[2][3]

-

Boc-Protected Amine: The primary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be cleanly and efficiently removed under mild acidic conditions to liberate the free amine for subsequent conjugation.[2][3]

This dual functionality allows for a sequential and controlled approach to building complex biomolecules, such as antibody-drug conjugates (ADCs), where a payload can be attached to a protein via a precisely engineered linker.

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical properties is paramount for its successful application, from initial dissolution to final purification.

Caption: Functional domains of the molecule.

Table 1: Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 535943-48-7 | [2][1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S₂ | [2][1][4] |

| Molecular Weight | 286.42 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥96.0% (by ¹H NMR) | [4] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | Inferred from structure and common use. |

| Melting Point | Not consistently reported in public databases. |

Handling, Storage, and Safety Protocols

Proper handling and storage are critical to preserving the integrity of this reagent. The disulfide bond is susceptible to reduction, and the overall compound's stability is key to reproducible results.

3.1. Storage Recommendations

-

Solid Form (Long-Term): For maximum stability, the solid compound should be stored at -20°C.[2] A more conservative approach, as indicated by supplier certificates of analysis, is storage at 4°C under a dry, inert atmosphere such as nitrogen.[4] The key is to minimize moisture and exposure to reducing agents.

-

In Solution (Short-Term): If prepared as a stock solution in an anhydrous solvent like DMSO or DMF, it is recommended to store aliquots under nitrogen. For short-term storage (up to 1 month), -20°C is suitable; for longer periods (up to 6 months), -80°C is advised to prevent degradation.[4]

3.2. Safety and Hazard Information

This compound is classified as a laboratory chemical and requires appropriate personal protective equipment (PPE).

-

Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Always wear protective gloves, a lab coat, and safety glasses or goggles.[1]

-

Wash hands thoroughly after handling the material.[1]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

In case of contact, follow standard first-aid procedures outlined in the Safety Data Sheet (SDS).[1]

-

Mechanism of Action and Experimental Workflows

The utility of this linker lies in its two-stage reaction capability. This allows for the precise and controlled assembly of bioconjugates.

4.1. Step 1: Thiol-Specific Labeling

The primary reaction involves the conjugation of the pyridyl disulfide group to a free thiol, typically from a cysteine residue on a protein. This is a thiol-disulfide exchange reaction that releases pyridine-2-thione, a byproduct whose absorbance at 343 nm can be used to monitor the reaction's progress.

Causality: This reaction is most efficient at a slightly basic pH (typically 7.2-8.0), where the cysteine thiol is partially deprotonated to the more nucleophilic thiolate anion, facilitating the attack on the linker's disulfide bond.

4.2. Step 2: Boc Deprotection and Secondary Conjugation

Once the protein is labeled, the Boc-protected amine is exposed. This is achieved by treating the conjugate with a mild acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The liberated primary amine is then available for reaction with an activated carboxyl group (e.g., an NHS ester) or other amine-reactive chemistry.

Caption: Standard bioconjugation workflow.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific molecules involved.

5.1. Protocol: General Thiol Labeling of a Protein

-

Protein Preparation: Prepare the protein containing free cysteine(s) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-7.4. If necessary, reduce any existing disulfide bonds with a mild reducing agent (e.g., TCEP) and subsequently remove it by dialysis or size-exclusion chromatography.

-

Linker Preparation: Prepare a 10-20 mM stock solution of this compound in an organic solvent like DMSO.

-

Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

-

Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column (e.g., Sephadex G-25) or dialysis against the reaction buffer.

-

Validation: Confirm successful labeling using techniques like SDS-PAGE (which may show a slight mass shift) and mass spectrometry (MALDI-TOF or ESI-MS) to determine the number of linkers attached.

5.2. Protocol: Conceptual Synthesis Pathway

While multiple synthetic routes are possible, a common approach involves the reaction of a thiol-activated amine with a Boc-protecting agent.

Caption: Plausible synthesis workflow.

Conclusion

This compound is an indispensable tool in modern medicinal chemistry and drug development.[5][6] Its robust, well-defined, and orthogonal reactivity provides researchers with precise control over the construction of complex bioconjugates. By understanding its fundamental physical properties, handling requirements, and reaction mechanisms, scientists can confidently leverage this linker to advance their research and development goals.

References

-

This compound|CAS 535943-48-7. Angene International Limited. [Link]

-

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate | C12H19N3O2 | CID - PubChem. PubChem. [Link]

-

Supporting Information - Characterization Data. [Link]

-

tert-butyl (2-{[(2S)-3-oxo-2-(phenylamino)-3-{[(pyridin-3-yl)methyl]amino}propyl]sulfanyl}ethyl)carbamate | C22H30N4O3S | CID 131842076 - PubChem. PubChem. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

-

tert-Butyl carbamate - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate - ChemBK. ChemBK. [Link]

-

Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate - PrepChem.com. PrepChem.com. [Link]

-

tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem. PubChem. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Butyl carbamate - NIST WebBook. National Institute of Standards and Technology. [Link]

-

tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - MDPI. MDPI. [Link]

-

tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem. PubChem. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. PubMed Central. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. PubMed Central. [Link]

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound, 535943-48-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Boc-SS-Pyridine Linkers

Abstract: Boc-SS-Pyridine linkers are a cornerstone in modern bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). Their design, featuring a Boc-protected amine, a cleavable disulfide bond, and a thiol-reactive pyridyl group, offers a versatile platform for conjugating therapeutic payloads. However, the inherent hydrophobicity of these linkers often presents significant challenges in aqueous environments, impacting conjugation efficiency, formulation stability, and the overall biophysical properties of the final conjugate. This guide provides a comprehensive examination of the factors governing the aqueous solubility of Boc-SS-Pyridine linkers. We will delve into the physicochemical principles, offer field-proven experimental protocols for solubility assessment, and present strategies to mitigate solubility issues, thereby empowering researchers and drug development professionals to optimize their bioconjugation workflows.

Introduction to Boc-SS-Pyridine Linkers

Boc-SS-Pyridine linkers are heterobifunctional crosslinkers integral to the precise assembly of complex biomolecules. Their utility stems from a modular design that allows for sequential and controlled conjugation reactions.

Chemical Structure and Key Features

The linker's architecture consists of three critical components:

-

Boc (tert-butyloxycarbonyl) Group: A well-established, acid-labile protecting group for amines.[1][2] Its presence masks the amine's reactivity, preventing unwanted side reactions during the initial conjugation step involving the pyridyl disulfide.[3] The bulky and nonpolar nature of the Boc group, however, significantly increases the lipophilicity of the linker, which can negatively impact its aqueous solubility.[4]

-

Disulfide Bond (-SS-): This is a bioreducible linkage. It remains relatively stable in the bloodstream's oxidative environment but is readily cleaved within the reducing intracellular environment of target cells, where concentrations of glutathione (GSH) are significantly higher.[5][6] This selective cleavage is the cornerstone of its application in targeted drug delivery, ensuring the release of the payload at the site of action.[7][8]

-

Pyridyl Disulfide Group: This moiety is highly reactive towards free thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins. The reaction proceeds via a thiol-disulfide exchange, forming a new, stable disulfide bond with the target biomolecule and releasing pyridine-2-thione as a measurable byproduct.[3][9]

Caption: General structure of a Boc-SS-Pyridine linker.

Mechanism of Action and Applications

The primary application for these linkers is in the construction of ADCs. The process typically involves:

-

Reaction with a Thiolated Antibody: The pyridyl disulfide end of the linker reacts with a cysteine residue on a monoclonal antibody.

-

Payload Attachment: After the linker is attached to the antibody, the Boc group is removed under mild acidic conditions to reveal a primary amine.[3] This newly available amine is then used to conjugate a cytotoxic drug payload.

-

Targeted Delivery and Release: The resulting ADC circulates in the body, binds to a target antigen on a cancer cell, and is internalized. Inside the cell, the disulfide bond is cleaved, releasing the drug to induce cell death.

Factors Governing Aqueous Solubility

The solubility of a Boc-SS-Pyridine linker in aqueous buffers is not a single value but a complex interplay of multiple physicochemical factors.

The Role of pH and the Pyridyl Moiety

The pyridine ring is a weak base. The pKa of its conjugate acid, the pyridinium ion, is approximately 5.2.[10][11] This means that the pH of the aqueous buffer has a profound effect on the linker's charge state and, consequently, its solubility.

-

At pH < 5.2: The pyridine nitrogen is protonated, forming a positively charged pyridinium ion. This charge significantly increases the molecule's polarity and its favorable interactions with water, thereby enhancing solubility.[10][12]

-

At pH > 5.2: The pyridine ring is predominantly in its neutral, uncharged form. This state is less polar and more hydrophobic, leading to lower aqueous solubility.

For many bioconjugation reactions, which are often performed at or near physiological pH (7.4), the pyridine ring will be in its less soluble, neutral state. This is a critical consideration during experimental design.

Caption: pH-dependent equilibrium of the pyridine moiety.

The Hydrophobic Nature of the Boc Protecting Group

The tert-butyl component of the Boc group is inherently bulky and aliphatic, contributing significantly to the overall hydrophobicity of the linker.[4] This property is a primary driver of poor solubility in aqueous media. While essential for the synthetic strategy, the Boc group limits the concentration at which the linker can be dissolved in standard buffers like phosphate-buffered saline (PBS).

Impact of Buffer Composition and Organic Co-solvents

The choice of buffer and the inclusion of co-solvents are critical for managing linker solubility.

-

Ionic Strength: The effect of salt concentration can be complex. While moderate salt concentrations can sometimes increase the solubility of hydrophobic molecules (salting-in), high concentrations can lead to decreased solubility (salting-out).

-

Organic Co-solvents: To counteract the hydrophobicity of the Boc-SS-Pyridine linker, water-miscible organic co-solvents are frequently required. Dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are commonly used to create stock solutions and are often included in the final reaction buffer at low percentages (e.g., 5-10%) to maintain linker solubility during the conjugation reaction.[13]

Experimental Protocols for Solubility Assessment

Determining the solubility of a linker is crucial for developing robust and reproducible bioconjugation protocols.[14] Two primary methods are employed: thermodynamic and kinetic solubility assays.[15][16]

Method 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[17][18] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid Boc-SS-Pyridine linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. Ensure enough solid is present to form a suspension.[17]

-

Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[14][19][20]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).[19]

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it appropriately with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved linker using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14][21] A calibration curve prepared with known concentrations of the linker is used for accurate quantification.

Caption: Workflow for the Shake-Flask solubility method.

Method 2: High-Throughput Kinetic Solubility Assays

In early-stage drug discovery and process development, a faster, higher-throughput method is often needed.[22] Kinetic solubility assays meet this need by measuring the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[16][19]

Step-by-Step Protocol (Nephelometry-Based):

-

Stock Solution: Prepare a high-concentration stock solution of the Boc-SS-Pyridine linker in 100% DMSO.

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Rapidly add the desired aqueous buffer to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Precipitation Detection: Immediately measure the formation of precipitate. This is often done using laser nephelometry, which measures the forward scattering of light caused by insoluble particles.[23] The more precipitate, the higher the nephelometry signal. Turbidity measurements via UV-Vis spectroscopy can also be used.[24][25]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the signal begins to increase sharply, indicating the onset of precipitation.[23]

Data Interpretation and Troubleshooting

Table 1: Comparison of Solubility Assessment Methods

| Feature | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility (High-Throughput) |

| Principle | Measures equilibrium concentration of a saturated solution.[18] | Measures concentration at which precipitation occurs from a supersaturated solution.[16] |

| Throughput | Low | High[23][26] |

| Time | 24-72 hours per sample[19] | Minutes to a few hours per plate[22] |

| Compound Use | Higher (requires solid excess) | Low (starts from DMSO stock) |

| Relevance | Formulation, late-stage development[15] | Early discovery, screening, process optimization[16] |

| Typical Value | Generally lower, represents true equilibrium | Generally higher, represents a supersaturation limit |

Common Challenges:

-

Precipitation During Conjugation: If the linker concentration exceeds its solubility limit in the reaction buffer, it will precipitate, leading to low conjugation yields and inaccurate results. Solution: Increase the percentage of organic co-solvent, lower the linker concentration, or introduce a hydrophilic spacer to the linker design.

-

Inconsistent Results: Variability can arise from insufficient equilibration time (shake-flask) or differences in mixing speed and addition rates (kinetic assay). Solution: Standardize all protocol parameters, including incubation times, agitation speeds, and liquid handling steps.

Strategies for Improving Solubility

When the inherent solubility of a Boc-SS-Pyridine linker is insufficient, several strategies can be employed to enhance its performance.

Incorporation of Hydrophilic Spacers (PEGylation)

One of the most effective strategies is to incorporate hydrophilic spacers into the linker backbone.[] Short, discrete polyethylene glycol (PEG) chains are ideal for this purpose.[13]

-

Mechanism: PEG chains are flexible, water-soluble, and can effectively shield the hydrophobic core of the linker and its payload from the aqueous environment.

-

Benefits: The inclusion of even a few PEG units (e.g., PEG2, PEG4, PEG8) can dramatically increase the aqueous solubility of the entire linker-payload construct.[28][] This facilitates conjugation in purely aqueous buffers or with significantly lower co-solvent requirements, improves the pharmacokinetic profile of the final ADC, and can enable higher drug-to-antibody ratios (DAR) without causing aggregation.[30] Water-soluble pyridyl disulfide linkers incorporating PEG have been specifically designed for this purpose.[31][32][33]

Formulation Strategies

For particularly challenging linkers or conjugates, advanced formulation techniques can be used:

-

Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

-

pH Adjustment: As discussed, performing conjugation reactions at a lower pH (e.g., pH 5.0-6.0) can increase the solubility of the pyridine-containing linker. However, this must be balanced with the pH optimum for the thiol-disulfide exchange reaction and the stability of the biomolecule.

Conclusion

The aqueous solubility of Boc-SS-Pyridine linkers is a critical, multi-faceted parameter that profoundly influences the success of bioconjugation strategies in drug development. A thorough understanding of the interplay between pH, the hydrophobic Boc group, and buffer composition is essential for rational experimental design. By employing robust analytical methods like the shake-flask and high-throughput kinetic assays, researchers can accurately characterize linker solubility. When faced with solubility challenges, the strategic incorporation of hydrophilic PEG spacers stands out as a powerful and field-proven solution. By mastering the principles and techniques outlined in this guide, scientists can overcome solubility hurdles, leading to more efficient, reproducible, and effective development of next-generation bioconjugates.

References

- Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. PubMed.

- Solubility Study. WuXi AppTec DMPK.

- The Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide. Benchchem.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.

- Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates. Semantic Scholar.

- Shake-Flask Solubility Assay. Bienta.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid. Ovid.

- Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH? Study.com.

- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.

- Use of Monodisperse and Activated PEGs to Accelerate Development of Antibody Drug Conjugates. Sigma-Aldrich.

- PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

- Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg.

- What are PEG Linkers? ADC Review.

- Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature.

- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central.

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. PubMed.

- Pyridine. chemeurope.com.

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. PMC - NIH.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Pyridine. Wikipedia.

- An In-Depth Technical Guide to PEGylation with Boc-amino-PEG3-SSPy Linkers. Benchchem.

- The Technical Application of Boc-amino-PEG3-SSPy as a Heterobifunctional Crosslinker in Bioconjugation and Drug Development. Benchchem.

- Latest Technologies to Improve ADC Drug Solubility and Stability. BOC Sciences.

- How can I cleavage the disulfide bond and create two SH groups? ResearchGate.

- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Journal of Pharmaceutical and Scientific Innovation.

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. ResearchGate.

- Drug solubility: why testing early matters in HTS. BMG LABTECH.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 9. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine [chemeurope.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. homework.study.com [homework.study.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. enamine.net [enamine.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. pharmatutor.org [pharmatutor.org]

- 22. bmglabtech.com [bmglabtech.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 28. benchchem.com [benchchem.com]

- 30. adcreview.com [adcreview.com]

- 31. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Heterobifunctional Crosslinkers for Advanced Protein Modification

Abstract

In the landscape of modern molecular biology and therapeutic development, the precise and controlled covalent linkage of biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling researchers to conjugate proteins with a high degree of specificity and efficiency. This guide provides an in-depth exploration of the core principles, strategic applications, and practical methodologies of heterobifunctional crosslinkers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols to offer a deep, mechanistic understanding of how these reagents work and how to leverage their full potential in experimental design. We will delve into the chemical intricacies of common reactive moieties, present field-proven protocols for key applications such as antibody-drug conjugation, and provide a framework for troubleshooting and characterizing the resulting bioconjugates.

The Strategic Advantage of Heterobifunctionality

At its core, a crosslinker is a molecule with two or more reactive ends designed to covalently link two other molecules.[1][2] The distinction between homobifunctional and heterobifunctional crosslinkers lies in the nature of these reactive ends. Homobifunctional reagents possess two identical reactive groups, leading to a one-step conjugation process that can be prone to producing a heterogeneous mixture of products, including undesirable polymers and self-conjugates.[1][3]

Heterobifunctional crosslinkers, conversely, feature two different reactive groups.[3][4][5] This intrinsic asymmetry is the cornerstone of their strategic advantage, enabling a more controlled, two-step sequential conjugation.[3][4][6] This controlled approach is particularly crucial in applications demanding high precision and product homogeneity, such as the development of antibody-drug conjugates (ADCs).[3][4][7] By reacting one end of the linker with the first molecule and then, after purification, introducing the second molecule to react with the other end, researchers can significantly minimize the formation of unwanted side products.[1][4]

Visualizing the Conjugation Strategy: Homobifunctional vs. Heterobifunctional

Figure 2: A detailed, two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using the heterobifunctional crosslinker SMCC.

Materials:

-

Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

SMCC crosslinker (or its water-soluble analog, Sulfo-SMCC).

-

Anhydrous DMSO.

-

Thiol-containing drug payload.

-

Quenching solution (e.g., 1 M L-cysteine).

-

Desalting columns.

-

Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

Step 1: Activation of the Antibody with SMCC

-

Preparation: Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. [8]2. Crosslinker Addition: Dissolve SMCC in DMSO to a concentration of ~10 mM immediately before use. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA). [9]This step is critical to prevent the unreacted crosslinker from reacting with the drug payload in the next step. [9] Step 2: Conjugation of the Drug Payload

-

Drug Preparation: Prepare the thiol-containing drug payload in a compatible buffer.

-

Conjugation Reaction: Immediately combine the maleimide-activated antibody with the drug payload. A typical molar ratio is 1:3 (antibody:drug), but this should be optimized for the specific application.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration of 1-10 mM to react with any unreacted maleimide groups.

-

Final Purification: Purify the final ADC from unconjugated drug and antibody using an appropriate chromatography method, such as SEC or Hydrophobic Interaction Chromatography (HIC).

Protocol for Capturing Protein-Protein Interactions using a Photoreactive Crosslinker

Heterobifunctional crosslinkers containing a photoreactive group, such as a diazirine, are excellent tools for identifying protein-protein interactions, especially those that are weak or transient. [10] Materials:

-

Bait protein with an accessible primary amine.

-

Heterobifunctional crosslinker with an NHS ester and a diazirine group (e.g., SDA).

-

Cell lysate or purified "prey" protein solution.

-

Long-wave UV lamp (330-370 nm).

-

Quenching buffer (e.g., Tris or glycine). [11][12]* Analysis tools (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).

Procedure:

-

Labeling the Bait Protein (in the dark):

-

Dissolve the bait protein in an amine-free buffer (pH 7.2-8.0).

-

Add the NHS-diazirine crosslinker (e.g., SDA) in a 10- to 50-fold molar excess.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Remove excess, unreacted crosslinker using a desalting column.

-

-

Interaction and Crosslinking:

-

Analysis:

-

Quench any remaining reactive groups by adding a primary amine-containing buffer. [11][12] * Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight complexes.

-

Identify the interacting partners using Western blotting with specific antibodies or by excising the crosslinked band from the gel for analysis by mass spectrometry. [12]

-

Troubleshooting and Characterization: Ensuring Experimental Success

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting and thorough characterization of the final conjugate are essential for reliable and reproducible results.

Common Issues and Solutions in Protein Crosslinking

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Crosslinking | - Inactive crosslinker. - Incompatible buffer components (e.g., Tris with NHS esters). [8] - Incorrect pH for the reaction. [8] - Insufficiently accessible functional groups on proteins. | - Use fresh, high-quality crosslinkers. - Ensure buffer is free of interfering substances. [8] - Optimize the reaction pH for the specific chemistries. - Consider a longer spacer arm or a different crosslinking chemistry. |

| Protein Precipitation | - Over-crosslinking leading to large, insoluble aggregates. - Change in protein pI and solubility due to modification. [14] | - Reduce the molar excess of the crosslinker. - Decrease the reaction time or temperature. - Use a water-soluble crosslinker (e.g., Sulfo-SMCC). |

| High Background/Non-specific Crosslinking | - Crosslinker concentration is too high. - Inadequate quenching of the reaction. | - Titrate the crosslinker concentration to find the optimal ratio. - Ensure the quenching step is efficient and sufficient. |

Essential Characterization Techniques

Once a bioconjugate is synthesized, its properties must be thoroughly characterized to ensure it meets the required specifications.

-

SDS-PAGE: A fundamental technique to visualize the formation of higher molecular weight species, confirming that crosslinking has occurred. [12]* Mass Spectrometry (MS): The gold standard for identifying crosslinked peptides and mapping the precise sites of interaction. [15][16][17]This provides invaluable structural information about protein complexes. [17][18]* Size-Exclusion Chromatography (SEC): Used to separate the desired conjugate from unreacted components and aggregates, and to assess the homogeneity of the final product.

-

Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, HIC can separate species based on the number of conjugated drug molecules (Drug-to-Antibody Ratio or DAR).

-

Functional Assays: It is crucial to verify that the biological activity of the protein (e.g., antibody binding, enzyme activity) is retained after modification.

Conclusion and Future Perspectives

Heterobifunctional crosslinkers are more than just molecular staples; they are sophisticated tools that empower scientists to construct novel bioconjugates with precision and control. From the rational design of next-generation antibody-drug conjugates to the intricate mapping of cellular protein interaction networks, the applications of these reagents are vast and continually expanding. A deep, mechanistic understanding of the underlying chemistries, coupled with meticulous execution of validated protocols and thorough characterization, is the key to unlocking their full potential. As the field of chemical biology advances, we can anticipate the development of novel crosslinkers with even greater specificity, efficiency, and functionality, further pushing the boundaries of what is possible in protein modification and therapeutic innovation.

References

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Journal of the American Society for Mass Spectrometry, 22(8), 1497-1507. Retrieved from [Link]

-

Chalkley, R. J., & Burlingame, A. L. (2013). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical chemistry, 85(15), 7173–7182. Retrieved from [Link]

-

OmicsDI. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved from [Link]

-

ACS Publications. (2013). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry. Retrieved from [Link]

-

Nature Portfolio. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Retrieved from [Link]

-

G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]

-

St. Amant, A. H., & Loo, J. A. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 8(4), 366–386. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazirine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sulfhydryl-Reactive Crosslinkers. Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 43(10), 1374–1385. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]

-

ACS Publications. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. Retrieved from [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 118(13), 6306–6359. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]

-

NIH. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Retrieved from [Link]

-

ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems?. Retrieved from [Link]

-

ScienceDirect. (2024). Sulfhydryl-maleimide crosslinking for enhancing catalytic activity and duration of biocatalyst. Retrieved from [Link]

Sources

- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Crosslinkers | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate (CAS: 535943-48-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Cleavable Linker

In the landscape of targeted therapeutics and bioconjugation, the ability to precisely link and subsequently release a payload is of paramount importance. Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate emerges as a critical tool in this domain, offering a versatile platform for the reversible attachment of molecules to biological systems. This guide, intended for the discerning scientific professional, delves into the core technical aspects of this reagent, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, mechanism, and application. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to effectively integrate this linker into your research and development workflows.

Section 1: Unveiling the Molecule: Properties and Significance

This compound is a heterobifunctional crosslinker characterized by a Boc-protected amine and a pyridyl disulfide group. This unique architecture underpins its utility in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[1]

The pyridyl disulfide moiety serves as a thiol-reactive handle, enabling the specific and reversible conjugation to cysteine residues in proteins and other biomolecules.[] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides an orthogonal handle for further functionalization after deprotection under mild acidic conditions, allowing for the attachment of a diverse array of payloads or imaging agents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 535943-48-7 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S₂ | [1] |

| Molecular Weight | 286.4 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Storage | -20°C | [1] |

Section 2: Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Protocol

This protocol describes a two-step synthesis starting from cysteamine hydrochloride.

Step 1: Boc Protection of Cysteamine

-

Dissolve cysteamine hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and deprotonate the amine.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the N-Boc-2-aminoethanethiol into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Formation of the Pyridyl Disulfide

-

Dissolve the purified N-Boc-2-aminoethanethiol in a suitable solvent, such as methanol or ethanol.

-

Add a solution of 2,2'-dipyridyl disulfide in the same solvent to the reaction mixture. The reaction proceeds via a thiol-disulfide exchange.

-

Stir the reaction at room temperature for a period of time, typically a few hours, monitoring the progress by TLC or HPLC. The reaction is driven by the formation of the more stable mixed disulfide and the release of 2-thiopyridone.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound as a pure solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc group, the ethyl chain, and the pyridyl group, with characteristic chemical shifts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Purity of the final product can be assessed by reverse-phase HPLC.

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the tert-butyl protons (~1.4 ppm), methylene protons of the ethyl chain, and aromatic protons of the pyridyl group. |

| ¹³C NMR | Resonances for the carbonyl of the carbamate, the quaternary and methyl carbons of the Boc group, the methylene carbons, and the aromatic carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 287.4 |

Section 3: The Core Mechanism: Thiol-Disulfide Exchange

The utility of this compound as a bioconjugation reagent is rooted in the thiol-disulfide exchange reaction. This reaction is highly specific for free thiol groups, such as those found in the side chains of cysteine residues in proteins.

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) from the protein onto one of the sulfur atoms of the pyridyl disulfide linker. This forms a transient mixed disulfide intermediate, which then rearranges to form a stable disulfide bond between the protein and the linker, releasing 2-thiopyridone as a byproduct. The release of 2-thiopyridone can be monitored spectrophotometrically at 343 nm to quantify the extent of the conjugation reaction.[4]

Caption: Mechanism of thiol-disulfide exchange.

This disulfide linkage is stable under physiological conditions in the bloodstream but can be cleaved in the reducing environment of the cell cytoplasm, which has a high concentration of glutathione (GSH).[] This intracellular cleavage is the key to the controlled release of the conjugated payload.

Section 4: Applications in Bioconjugation and Drug Delivery

The primary application of this compound is in the construction of bioconjugates, particularly for targeted drug delivery.

General Protocol for Protein Conjugation

This protocol provides a general framework for conjugating a protein with available cysteine residues.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound solution in an organic solvent (e.g., DMSO or DMF)

-

Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce existing disulfide bonds in the protein by incubation with a suitable reducing agent like TCEP. Subsequently, remove the reducing agent by desalting or dialysis.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine, to react with any unreacted linker.

-

Purification: Purify the protein conjugate to remove excess linker and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.[6]

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Boc Deprotection and Payload Attachment

Following conjugation, the Boc protecting group can be removed to expose the primary amine for subsequent attachment of a payload.

-

Deprotection: Treat the purified conjugate with a mild acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to cleave the Boc group.[3][7]

-

Neutralization and Purification: Neutralize the reaction and purify the deprotected conjugate to remove the acid and byproducts.

-

Payload Conjugation: React the deprotected amine with an activated form of the payload (e.g., an NHS ester or isothiocyanate).

-

Final Purification: Purify the final bioconjugate to remove any unreacted payload and byproducts.

Caption: General experimental workflow.

Section 5: Characterization and Quality Control of Conjugates

Thorough characterization of the final bioconjugate is critical to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Several methods can be employed for its determination:

-

UV/Vis Spectroscopy: This method relies on the distinct absorbance spectra of the protein and the attached payload.[8]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[9][10]

-

Mass Spectrometry (MS): Intact mass analysis of the conjugate can provide a precise measurement of the DAR.[11][12]

Table 3: Representative DAR Distribution for a Cysteine-Linked ADC

| DAR Species | Relative Abundance (%) |

| DAR0 | 5 |

| DAR2 | 20 |

| DAR4 | 50 |

| DAR6 | 20 |

| DAR8 | 5 |

| Average DAR | 3.9 |

Stability Assessment

The stability of the disulfide linkage is crucial for the in vivo performance of the ADC.

-

Plasma Stability: The ADC is incubated in plasma from relevant species (e.g., human, mouse) over time, and the amount of released drug and the integrity of the ADC are monitored by methods like LC-MS.[4][13]

-

Glutathione (GSH) Cleavage Assay: The kinetics of drug release in the presence of physiological concentrations of GSH are measured to mimic the intracellular reducing environment.[14]

Table 4: Representative Plasma Stability and GSH Cleavage Data

| Condition | Time (days) | % Intact ADC Remaining |

| Human Plasma | 1 | 95 |

| 3 | 85 | |

| 7 | 70 | |

| 5 mM GSH | 1 hour | 50 |

| 4 hours | <10 |

Mass Spectrometry Analysis of Conjugates

Peptide mapping of the digested conjugate followed by MS/MS analysis can confirm the site of conjugation and the structure of the linker-payload attached to the peptide. Fragmentation analysis can provide detailed structural information about the conjugate.[15][16]

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound stands as a powerful and versatile reagent for the scientific community engaged in bioconjugation and drug delivery. Its capacity for thiol-specific, reversible conjugation, coupled with an orthogonal handle for payload attachment, provides a robust platform for the construction of sophisticated bioconjugates. A thorough understanding of its synthesis, mechanism of action, and the analytical methods for characterizing its conjugates, as detailed in this guide, is essential for its successful implementation in research and the development of next-generation targeted therapies.

References

-

Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016). RSC Publishing. [Link]

-

Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. (2017). PMC - NIH. [Link]

-

Full article: Direct mass spectrometric characterization of disulfide linkages. Taylor & Francis Online. [Link]

-

Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Nature. [Link]

-

Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. SGS. [Link]

-

Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. (2023). MDPI. [Link]

-

Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). (2015). Agilent. [Link]

-

Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. (2019). PubMed. [Link]

-

ADC Plasma Stability Assay. iQ Biosciences. [Link]

-

Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. (2020). PubMed. [Link]

-

Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. [Link]

-

High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Publications. [Link]

-

Troubleshooting Guides. Creative Biolabs. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). NIH. [Link]

-

Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. (2014). PubMed. [Link]

-

Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019). PubMed. [Link]

-

High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). PMC - NIH. [Link]

-

In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. ResearchGate. [Link]

-

Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. [Link]

-

Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]

-